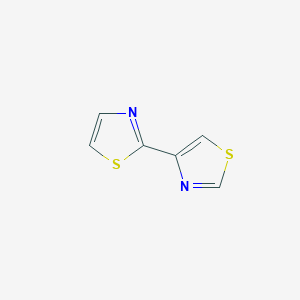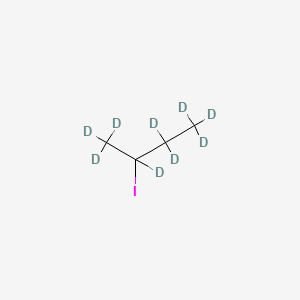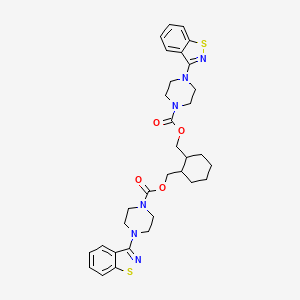
Lurasidone Impurity 22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lurasidone Impurity 22 is a chemical compound related to lurasidone hydrochloride, an atypical antipsychotic used for the treatment of schizophrenia and bipolar depression . Impurities in pharmaceutical compounds like lurasidone hydrochloride are critical to study as they can affect the safety, efficacy, and stability of the drug .
Métodos De Preparación
The preparation of lurasidone hydrochloride and its impurities, including Lurasidone Impurity 22, involves several synthetic routes. One method involves the oxidation of lurasidone hydrochloride using an oxidizing agent, followed by purification to obtain the impurity . The process is stable, simple to operate, and yields high-purity products .
Análisis De Reacciones Químicas
Lurasidone Impurity 22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Hydrolysis: This reaction involves the breaking of chemical bonds by the addition of water.
Photolytic Degradation: Exposure to light can cause the compound to degrade.
Aplicaciones Científicas De Investigación
Lurasidone Impurity 22 is primarily used in scientific research to study the stability, efficacy, and safety of lurasidone hydrochloride. It helps in understanding the degradation pathways and the formation of impurities under various conditions . This information is crucial for developing more stable and effective pharmaceutical formulations .
Mecanismo De Acción
Comparación Con Compuestos Similares
Lurasidone Impurity 22 can be compared with other impurities of lurasidone hydrochloride, such as oxidation impurity I and oxidation impurity II . These impurities are formed through similar oxidation processes and have comparable chemical properties . each impurity has unique characteristics that can affect the overall stability and efficacy of the pharmaceutical product .
Propiedades
Fórmula molecular |
C32H38N6O4S2 |
|---|---|
Peso molecular |
634.8 g/mol |
Nombre IUPAC |
[2-[[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]oxymethyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C32H38N6O4S2/c39-31(37-17-13-35(14-18-37)29-25-9-3-5-11-27(25)43-33-29)41-21-23-7-1-2-8-24(23)22-42-32(40)38-19-15-36(16-20-38)30-26-10-4-6-12-28(26)44-34-30/h3-6,9-12,23-24H,1-2,7-8,13-22H2 |
Clave InChI |
BAGKUUMMYLYQEV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)COC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)COC(=O)N5CCN(CC5)C6=NSC7=CC=CC=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



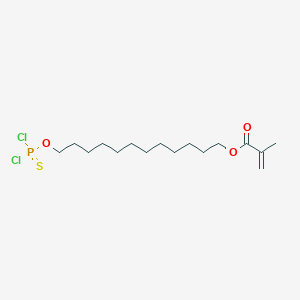
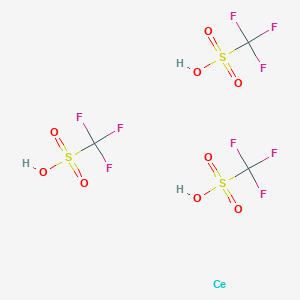
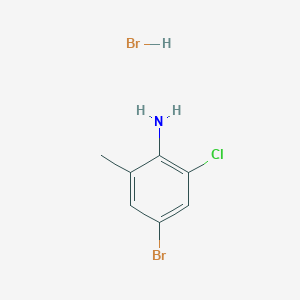
![N-cyclohexylcyclohexanamine;[dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13848121.png)
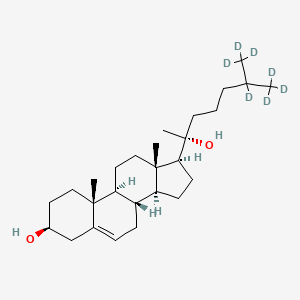
![6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)

